4-Chlorobenzamidine
Overview
Description
4-Chlorobenzamidine, also known as 4-chlorobenzamidinium chloride, is an organic compound with the molecular formula C6H6ClN2. It is an amide derivative of benzamidine, and is used in a variety of scientific and industrial applications. This compound is a white, crystalline solid with a melting point of 144-145°C. It is soluble in water, alcohol, and ether, and is stable under normal laboratory conditions.
Scientific Research Applications
Spermicidal Action
A study conducted by Reddy et al. (2001) in the European Journal of Pharmacology explored the spermicidal efficacy of 2',4'-dichlorobenzamil hydrochloride (a compound related to 4-Chlorobenzamidine) on human spermatozoa. This research demonstrated a dose- and time-dependent spermicidal action, highlighting its potential application in contraception. The effect was marked by a total loss of sperm viability and an increase in intracellular Ca(2+) levels. This study suggests the potential of derivatives of this compound in reproductive health research (Reddy et al., 2001).
Chemical Synthesis and Reactions
Fuchigami and Odo (1977, 1974) investigated the reactivity of N-Chlorobenzamidine, closely related to this compound, in the synthesis of various chemical compounds. They found that N-Chlorobenzamidine readily reacts with dimethyl sulfide, leading to the formation of several derivatives, including N-benzimidoyl-S,S-dimethylsulfilimine. This research contributes to the understanding of the chemical behavior of chlorobenzamidine derivatives and their potential applications in chemical synthesis (Fuchigami & Odo, 1977), (Fuchigami & Odo, 1974).
Anticoccidial Activity
Douglas et al. (1977) in the Journal of Medicinal Chemistry reported on the anticoccidial activity of 4-Chlorobenzaldehyde 1-(4-chlorophenyl)-4(1H)-pyridinylidene hydrazone fluorusulfonate, a compound structurally related to this compound. This study found excellent anticoccidial activity in chickens, suggesting the potential of this compound derivatives in veterinary medicine and pest control (Douglas et al., 1977).
Antihypertensive Agents
Warren, Woodward, and Hargreaves (1977) synthesized and investigated various 4-substituted semicarbazone derivatives of chlorobenzaldehydes, which include structures similar to this compound, for their antihypertensive effects. This research is significant in the development of new pharmaceutical compounds for managing hypertension (Warren, Woodward, & Hargreaves, 1977).
Safety and Hazards
Future Directions
While specific future directions for 4-Chlorobenzamidine are not mentioned in the available resources, it is known that the field of chemistry is constantly evolving with new discoveries and advancements . The use of this compound in future research and applications would depend on its properties and potential uses.
Relevant Papers
One relevant paper discusses the use of this compound hydrochloride (CBAH) as a spacer to form orientationally crystallized nanorod-like 1D perovskite on the top surface of 3D perovskite for surface passivation of FAPbI3 perovskite . This research indicates the potential of this compound in the field of photovoltaic applications .
Mechanism of Action
Target of Action
It’s known that benzamidine derivatives often interact with proteases, which play a crucial role in various biological processes .
Mode of Action
4-Chlorobenzamidine has been used to passivate surface defects in certain applications. For instance, in perovskite solar cells, it reacts with lead iodide (PbI2), forming a 1D nanorod structure and thus passivating the surface defects . This interaction suggests that this compound may bind to its targets and modify their structure or function.
Biochemical Pathways
One study suggests that it may be involved in the metabolism of perovskite solar cells . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Its physical and chemical properties such as boiling point (2411ºC at 760mmHg), melting point (244 °C), and molecular weight (19105800) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in passivating surface defects suggests that it may have a significant impact on the structural integrity and function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4-chlorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMSZYMJRUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276822 | |
Record name | 4-chlorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19563-04-3 | |
Record name | 4-chlorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorobenzamidine Hydrochloride interact with FAPbI3 perovskite and what are the downstream effects?
A1: this compound Hydrochloride (CBAH) acts as a spacer during the formation of FAPbI3 perovskite films []. Instead of simply being incorporated into the perovskite structure, CBAH promotes the oriented crystallization of one-dimensional (1D) nanorod-like perovskite structures on the surface of the three-dimensional (3D) FAPbI3 perovskite layer []. This 1D-3D hybrid perovskite structure offers several advantages:
- Surface Passivation: The 1D nanorods effectively passivate surface defects in the FAPbI3 layer, which are known to hinder device performance [].
- Improved Crystallization and Morphology: The presence of CBAH helps to regulate the crystallization process, resulting in a more favorable morphology for charge transport within the perovskite layer [].
- Enhanced Charge Extraction: The hybrid 1D-3D structure facilitates better charge extraction, leading to improved device efficiency [].
- Reduced Charge Recombination: By passivating defects, the 1D nanorods minimize charge recombination losses, further boosting device performance [].
Q2: What are the implications of using this compound Hydrochloride for the stability of FAPbI3 perovskite solar cells?
A2: The research indicates that incorporating CBAH leads to enhanced stability of the resulting perovskite solar cells []. The devices demonstrate improved resilience against:
- Thermal Stress: The hybrid perovskite structure exhibits better thermal stability compared to devices without the CBAH treatment [].
- Moisture: The 1D nanorod layer provides a degree of protection against moisture, a known issue for perovskite stability [].
- Illumination: The CBAH-treated devices exhibit enhanced stability under prolonged light exposure, crucial for long-term performance [].
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